6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.14411864 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, including those structurally similar to the specified compound, have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. These studies have demonstrated significant inhibition efficiencies, suggesting the compound's utility in protecting metal surfaces from corrosive environments. The efficacy of these inhibitors is attributed to their adsorption on the metal surface, forming a protective layer. Experimental and theoretical studies, including density functional theory (DFT) analyses and surface examination techniques like scanning electron microscopy (SEM), support these findings (Yadav et al., 2016).
Antimicrobial Activity
Research into novel Schiff bases and pyranopyrazole derivatives has highlighted their significant antimicrobial properties. These compounds exhibit excellent activity against a variety of bacteria and fungi, underscoring their potential in developing new antimicrobial agents. The structure-activity relationship studies further aid in understanding the molecular basis of their action, paving the way for the synthesis of more potent derivatives (Puthran et al., 2019).
Anticancer Properties
Certain pyrazolopyridine and related heterocyclic compounds have shown promising anticancer activities. The mechanisms through which these compounds exert their effects include apoptosis induction and tyrosine kinase inhibition. These findings suggest the compound's relevance in cancer research, offering a basis for the development of novel anticancer drugs. The specificity of action against cancer cells while sparing normal cells highlights their potential therapeutic value (El-hashash et al., 2019).
Material Science and Electronics
Derivatives of pyrazolopyridine have been explored for their application in material science, particularly in the development of new fluorescent materials and electronic devices. These compounds exhibit unique optical properties, making them suitable for use as fluorescent probes and in optoelectronic devices. The study of their electronic structures and photophysical properties provides insights into their potential applications in advanced material technologies (El-Menyawy et al., 2019).
Properties
IUPAC Name |
6-amino-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-12-19-20(15(10-24)21(25)30-22(19)27-26-12)13-7-8-17(18(9-13)28-2)29-11-14-5-3-4-6-16(14)23/h3-9,20H,11,25H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPANQNPEUKGAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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